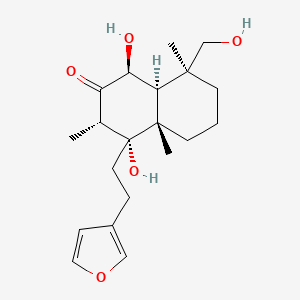
LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is a synthetic analog of luteinizing hormone-releasing hormone. This compound is designed to interact with luteinizing hormone-releasing hormone receptors, which play a crucial role in the regulation of reproductive hormones. The modification with phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- enhances its binding affinity and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- involves multiple steps, including peptide synthesis and chemical modification. The peptide synthesis is typically carried out using solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The modification with phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is achieved through specific chemical reactions that introduce the dinitrophenol group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- undergoes various chemical reactions, including:
Oxidation: The dinitrophenol group can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can modify the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dinitrophenol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of amino derivatives, while substitution reactions yield various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating reproductive hormone levels and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating hormone-related disorders, such as prostate cancer and endometriosis.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting luteinizing hormone-releasing hormone receptors.
Wirkmechanismus
The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors, which are G-protein-coupled receptors involved in the regulation of reproductive hormones. Upon binding, it activates signaling pathways that influence the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This, in turn, affects the production of sex hormones such as testosterone and estrogen.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leuprorelin: Another luteinizing hormone-releasing hormone analog used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic luteinizing hormone-releasing hormone analog used for similar therapeutic purposes.
Triptorelin: Another analog with applications in hormone therapy.
Uniqueness
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is unique due to its specific chemical modification, which enhances its binding affinity and specificity for luteinizing hormone-releasing hormone receptors. This makes it a valuable tool for targeted therapeutic applications and research studies focused on reproductive hormone regulation.
Eigenschaften
CAS-Nummer |
100304-55-0 |
|---|---|
Molekularformel |
C68H88N18O17 |
Molekulargewicht |
1429.5 g/mol |
IUPAC-Name |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C68H88N18O17/c1-38(2)30-50(61(93)78-49(17-10-28-73-68(70)71)67(99)84-29-11-18-55(84)66(98)75-36-57(69)89)79-59(91)47(16-8-9-27-72-46-24-21-42(85(100)101)34-56(46)86(102)103)77-62(94)52(32-40-19-22-43(88)23-20-40)81-65(97)54(37-87)83-64(96)53(33-41-35-74-45-15-7-6-14-44(41)45)82-63(95)51(31-39-12-4-3-5-13-39)80-60(92)48-25-26-58(90)76-48/h3-7,12-15,19-24,34-35,38,47-55,72,74,87-88H,8-11,16-18,25-33,36-37H2,1-2H3,(H2,69,89)(H,75,98)(H,76,90)(H,77,94)(H,78,93)(H,79,91)(H,80,92)(H,81,97)(H,82,95)(H,83,96)(H4,70,71,73)/t47-,48-,49+,50+,51-,52+,53-,54+,55+/m1/s1 |
InChI-Schlüssel |
BSNGEDCGOOMPDX-SEHSELDVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@H]7CCC(=O)N7 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


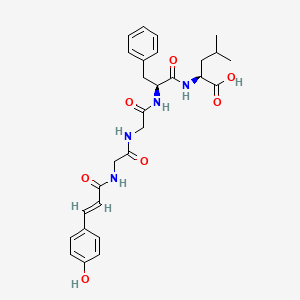
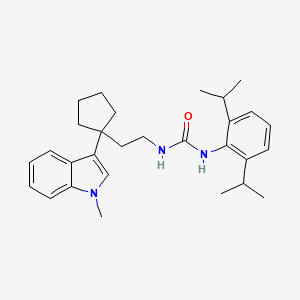
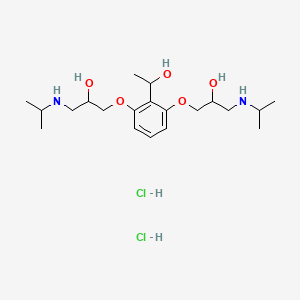
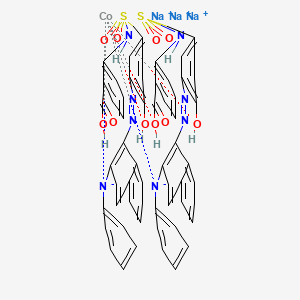

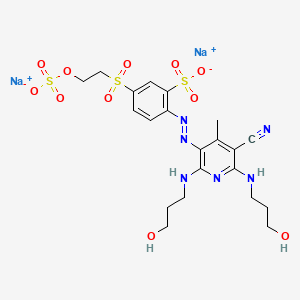
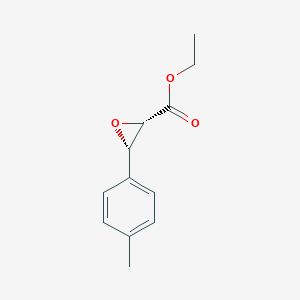

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)

